![molecular formula C10H10ClFN4O2S B2740152 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 2097896-80-3](/img/structure/B2740152.png)
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide
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Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide, also known as TCB or TCB-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TCB-2 is a member of the 2,5-diketopiperazine class of compounds and is structurally related to the hallucinogenic drug lysergic acid diethylamide (LSD).
Scientific Research Applications
Medicinal Chemistry Applications
Selective Cyclooxygenase-2 Inhibition
A study by Hashimoto et al. (2002) explored derivatives of benzenesulfonamide for their ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The introduction of a fluorine atom was found to preserve COX-2 potency and enhance selectivity, leading to the identification of a potent, selective, and orally active COX-2 inhibitor, JTE-522, for the treatment of rheumatoid arthritis and acute pain (Hiromasa Hashimoto et al., 2002).
Anticancer Activity
The mixed-ligand copper(II)-sulfonamide complexes were investigated for their DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes showed varying degrees of interaction with DNA, and their biological studies confirmed that they produce cell death mainly by apoptosis. Among them, certain complexes were identified as more effective, highlighting the role of the sulfonamide derivative in influencing DNA damage and anticancer activity (M. González-Álvarez et al., 2013).
Material Science Applications
UV Protection and Antimicrobial Activity
Research by Mohamed et al. (2020) focused on the synthesis of benzenesulfonamides containing thiazole azodyes for the UV protection and antimicrobial finishing of cotton fabrics. The dyes derived from benzenesulfonamide showed excellent fastness properties, UV protection, and antibacterial effects, indicating their potential in textile applications for enhancing fabric functionality (H. Mohamed et al., 2020).
properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(triazol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN4O2S/c11-9-7-8(1-2-10(9)12)19(17,18)15-5-6-16-13-3-4-14-16/h1-4,7,15H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAYYBXHBUBPER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN2N=CC=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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